An In-depth Technical Guide to the Discovery and History of Mouse Urotensin II Acetate
An In-depth Technical Guide to the Discovery and History of Mouse Urotensin II Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urotensin II (U-II) is a potent vasoactive peptide that has garnered significant interest in the scientific community for its diverse physiological and pathophysiological roles. Initially discovered in fish, this cyclic peptide was later identified in mammals, including mice, where it exerts its effects through the G protein-coupled receptor, GPR14, now known as the urotensin receptor (UT). This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to mouse urotensin II, with a specific focus on its acetate (B1210297) form, which is commonly used in research.
Discovery and History
The journey of urotensin II began with its isolation from the neurosecretory system of the Goby fish (Gillichthys mirabilis)[1]. For a considerable period, it was believed that U-II's biological significance was confined to non-mammalian species. However, this perception shifted when goby U-II was demonstrated to induce slow relaxation of the mouse anococcygeus muscle and contraction of rat artery segments[1]. The definitive proof of an endogenous mammalian U-II system came in 1998 with the cloning of the pre-pro U-II gene in mammals[1].
Subsequent research led to the identification of the orphan G protein-coupled receptor GPR14 as the specific receptor for U-II, now designated as the UT receptor[2][3][4]. The mouse U-II peptide was identified as a 14-amino acid cyclic peptide, sharing the conserved six-amino-acid cyclic core (-Cys-Phe-Trp-Lys-Tyr-Cys-) that is crucial for its biological activity[5]. Alongside U-II, a related peptide named urotensin II-related peptide (URP) was discovered. In mice, rats, and humans, URP is an octapeptide with an identical core sequence to U-II and also acts as an endogenous ligand for the UT receptor[6][7].
The commercially available form of mouse urotensin II is often the acetate salt. While the scientific literature primarily focuses on the peptide itself, the acetate counter-ion is a standard feature of synthetic peptides. Its presence is a result of the purification process, typically reverse-phase high-performance liquid chromatography (RP-HPLC), which often uses acetic acid in the mobile phase. The acetate salt form generally enhances the stability and solubility of the peptide in aqueous solutions, making it suitable for experimental use.
Molecular and Functional Characteristics
Amino Acid Sequence
The amino acid sequence of mouse urotensin II (preproprotein) has been determined, with the mature peptide being a 14-amino acid sequence. A closely related peptide, Urotensin II-related peptide (URP), also binds to the UT receptor and has an identical sequence in mice, rats, and humans.
Table 1: Amino Acid Sequence of Mouse Urotensin II and Related Peptides
| Peptide | Sequence |
| Mouse Urotensin II | H-Gly-Thr-Ala-Pro-Glu-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
| Urotensin II-Related Peptide (URP) | H-Ala-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
| Human Urotensin II | H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH |
Receptor Binding and Functional Activity
Mouse U-II binds with high affinity to the mouse UT receptor, initiating a cascade of intracellular signaling events. The binding affinity and functional potency have been quantified in various studies.
Table 2: Quantitative Data for Mouse Urotensin II Activity
| Parameter | Value | Cell/Tissue System | Reference |
| Binding Affinity (Ki) | 2.5 nM | HEK-293 cells expressing mouse UT receptor | [8] |
| Functional Activity (EC50) | 7.2 nM (human U-II on mouse UT receptor) | HEK-293 cells expressing mouse UT receptor (Inositol Phosphate (B84403) Accumulation) | [2] |
Signaling Pathways
Upon binding to the UT receptor, a member of the Gq/11 protein-coupled receptor family, urotensin II activates several key downstream signaling pathways. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, U-II has been shown to activate other important signaling cascades, including the RhoA/Rho-kinase (ROCK), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are integral to the diverse physiological effects of U-II, such as vasoconstriction, cell proliferation, and hypertrophy.
Urotensin II Signaling Pathways
Caption: Urotensin II signaling cascade.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of mouse urotensin II.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of urotensin II for its receptor.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of mouse urotensin II for the UT receptor.
Materials:
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HEK-293 cells stably expressing the mouse UT receptor
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[¹²⁵I]-labeled human Urotensin II (as radioligand)
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Unlabeled mouse urotensin II acetate
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Membrane Preparation: Culture HEK-293 cells expressing the mouse UT receptor and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
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Binding Reaction: In a series of tubes, add a constant amount of cell membrane preparation and a fixed concentration of [¹²⁵I]-labeled U-II. Add increasing concentrations of unlabeled mouse U-II acetate to compete for binding.
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Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
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Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled U-II. Analyze the data using non-linear regression to determine the IC50, from which the Ki (an estimate of the Kd) can be calculated.
Caption: Radioligand binding assay workflow.
In Vitro Functional Assay: Inositol Phosphate Accumulation
This assay measures the functional response to UT receptor activation by quantifying the production of a key second messenger.
Objective: To determine the potency (EC50) and efficacy of mouse urotensin II in stimulating inositol phosphate (IP) accumulation.
Materials:
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HEK-293 cells expressing the mouse UT receptor
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[³H]-myo-inositol
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Stimulation buffer (e.g., HBSS with 10 mM LiCl)
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Mouse urotensin II acetate
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Lysis buffer (e.g., 0.1 M formic acid)
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Anion exchange chromatography columns
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Scintillation fluid and counter
Procedure:
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Cell Labeling: Culture HEK-293 cells expressing the mouse UT receptor and label them overnight with [³H]-myo-inositol.
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Stimulation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl (to inhibit IP degradation). Add increasing concentrations of mouse urotensin II acetate and incubate for a specific time (e.g., 30-60 minutes).
-
Lysis: Terminate the stimulation by adding lysis buffer.
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IP Separation: Separate the accumulated [³H]-inositol phosphates from other cellular components using anion exchange chromatography.
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Quantification: Elute the [³H]-IPs and measure their radioactivity using a scintillation counter.
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Data Analysis: Plot the amount of [³H]-IP accumulation as a function of the concentration of mouse U-II. Analyze the data using non-linear regression to determine the EC50 and maximum response.
Caption: Inositol phosphate accumulation assay workflow.
In Vivo Model of Atherosclerosis
This protocol describes a common in vivo model to study the effects of urotensin II on the development of atherosclerosis in mice.
Objective: To investigate the role of urotensin II in the pathogenesis of atherosclerosis.
Animal Model: Apolipoprotein E-knockout (ApoE-KO) mice, which are genetically predisposed to developing atherosclerosis.
Materials:
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ApoE-KO mice
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High-fat diet
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Mouse urotensin II acetate
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Osmotic mini-pumps for continuous infusion
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Anesthetic and surgical equipment
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Histological stains (e.g., Oil Red O) and imaging equipment
Procedure:
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Animal Preparation: Acclimatize ApoE-KO mice to the laboratory conditions.
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Diet and Treatment: Feed the mice a high-fat diet to accelerate the development of atherosclerotic plaques. Implant osmotic mini-pumps subcutaneously for the continuous infusion of either vehicle (control) or mouse urotensin II acetate at a specific dose and duration (e.g., for 4 weeks).
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Monitoring: Monitor the mice for changes in body weight, blood pressure, and plasma lipid levels.
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Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the vascular system. Excise the aorta and other relevant tissues.
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Atherosclerotic Plaque Analysis: Stain the aorta with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area using image analysis software.
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Data Analysis: Compare the extent of atherosclerosis in the U-II-treated group to the control group to determine the effect of urotensin II on plaque formation.
Conclusion
The discovery of urotensin II in mammals, including the mouse, has opened up a significant field of research into its physiological and pathological roles. As a potent vasoactive peptide with a dedicated receptor system, it is implicated in a wide range of cardiovascular and metabolic processes. The availability of synthetic mouse urotensin II acetate has been instrumental for in vitro and in vivo studies, allowing for a deeper understanding of its mechanisms of action. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the urotensinergic system, with the ultimate goal of developing novel therapeutic strategies for a variety of diseases.
References
- 1. Urotensin-II - Wikipedia [en.wikipedia.org]
- 2. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Urotensin II promotes hypertrophy of cardiac myocytes via mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deletion of the UT receptor gene results in the selective loss of urotensin-II contractile activity in aortae isolated from UT receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
